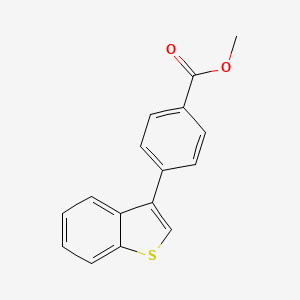
Methyl 4-(1-benzothien-3-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(1-benzothiophen-3-yl)benzoate is an organic compound with the molecular formula C16H12O2S It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(1-benzothiophen-3-yl)benzoate typically involves the reaction of 4-bromobenzoic acid with 1-benzothiophene-3-boronic acid in the presence of a palladium catalyst. The reaction proceeds via a Suzuki coupling reaction, which is a widely used method for forming carbon-carbon bonds. The reaction conditions generally include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene. The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of methyl 4-(1-benzothiophen-3-yl)benzoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Methyl 4-(1-benzothiophen-3-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran (THF) at low temperatures.
Substitution: Electrophilic reagents like bromine or nitric acid; reactions are conducted under controlled conditions to prevent over-substitution.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
Methyl 4-(1-benzothiophen-3-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other biologically active benzothiophene derivatives.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism by which methyl 4-(1-benzothiophen-3-yl)benzoate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiophene moiety is known to engage in π-π stacking interactions and hydrogen bonding, which can influence its binding affinity and specificity.
類似化合物との比較
Similar Compounds
Raloxifene: A benzothiophene derivative used as a selective estrogen receptor modulator.
Sertaconazole: An antifungal agent containing a benzothiophene ring.
Zileuton: A leukotriene synthesis inhibitor with a benzothiophene core.
Uniqueness
Methyl 4-(1-benzothiophen-3-yl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ester group provides a site for further functionalization, making it a versatile intermediate in organic synthesis. Additionally, the presence of both benzothiophene and benzoate moieties allows for diverse interactions in biological and material science applications.
生物活性
Methyl 4-(1-benzothien-3-yl)benzoate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a benzothiophene moiety, which is known for its diverse biological activities. The compound's structure allows it to interact with various biological targets, making it a subject of study for potential therapeutic applications.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against a range of bacterial strains, suggesting that the compound can disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
The compound's mechanism of action may involve the inhibition of cell wall synthesis or interference with protein synthesis pathways, although further studies are needed to elucidate these mechanisms in detail.
Anticancer Properties
This compound has also been investigated for its anticancer properties. Preliminary studies suggest that the compound induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to programmed cell death.
Case Study: Anticancer Activity in Lung Cancer Cells
A recent in vitro study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in A549 lung cancer cells. The study reported an IC50 value of approximately 25 µM after 48 hours of exposure.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The benzothiophene ring structure is known to modulate enzyme activity and receptor interactions, influencing cellular signaling pathways.
Target Interactions
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cell survival.
- Receptor Modulation : Interaction with receptors can lead to altered signaling cascades associated with cell growth and apoptosis.
特性
分子式 |
C16H12O2S |
|---|---|
分子量 |
268.3 g/mol |
IUPAC名 |
methyl 4-(1-benzothiophen-3-yl)benzoate |
InChI |
InChI=1S/C16H12O2S/c1-18-16(17)12-8-6-11(7-9-12)14-10-19-15-5-3-2-4-13(14)15/h2-10H,1H3 |
InChIキー |
WDQLAIYZLZZZBO-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=C(C=C1)C2=CSC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















